(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(12-16-7-11-25-14-16)20-13-15-5-8-21(9-6-15)19(23)4-3-17-2-1-10-24-17/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,20,22)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGGTOAOLAELNT-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a multitude of possible biological activities, particularly in the realms of anticancer and antimicrobial research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is C20H21N3O2S, with a molecular weight of approximately 373.46 g/mol. The structure incorporates multiple functional groups:
- Furan ring : Known for its role in various biological interactions.
- Piperidine moiety : Often associated with psychoactive properties and enzyme interactions.
- Thiophene group : Implicated in several biological activities, including antimicrobial effects.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes critical for disease progression, particularly in cancer pathways.
- Receptor Modulation : It may bind to receptors and alter their activity, influencing cellular signaling pathways.
- Antimicrobial Activity : The presence of the thiophene group suggests potential interactions with bacterial enzymes or membranes, leading to antimicrobial effects.
Biological Activity Data
A summary of key biological activities observed for this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | |
| Antimicrobial | Exhibits antibacterial properties | |
| Enzyme Inhibition | Inhibits specific enzymes involved in cancer metabolism |
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Anticancer Activity :
-
Antimicrobial Properties :
- Research on compounds featuring thiophene rings has shown promising results against bacterial strains, suggesting that this compound could potentially serve as an effective antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
